molecular formula C12H13N3 B13530676 4-(4-Amino-1h-indol-1-yl)butanenitrile

4-(4-Amino-1h-indol-1-yl)butanenitrile

Cat. No.: B13530676
M. Wt: 199.25 g/mol
InChI Key: HTFBFSPQNXRQJO-UHFFFAOYSA-N
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Description

4-(4-Amino-1H-indol-1-yl)butanenitrile is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in a wide range of natural products and pharmaceuticals. This compound features an indole ring substituted with an amino group at the 4-position and a butanenitrile group at the 1-position. Indole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-1H-indol-1-yl)butanenitrile typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, halogenation, and other functional group transformations. The choice of reagents and conditions depends on the desired substitution pattern and the specific properties of the target compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-1H-indol-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

4-(4-Amino-1H-indol-1-yl)butanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Amino-1H-indol-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The amino group and the indole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The nitrile group can also participate in covalent bonding with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1H-indole-3-carboxaldehyde
  • 4-Nitro-1H-indole-3-carboxylic acid
  • 4-Amino-1H-indole-6-carboxylic acid

Uniqueness

4-(4-Amino-1H-indol-1-yl)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the nitrile group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

4-(4-aminoindol-1-yl)butanenitrile

InChI

InChI=1S/C12H13N3/c13-7-1-2-8-15-9-6-10-11(14)4-3-5-12(10)15/h3-6,9H,1-2,8,14H2

InChI Key

HTFBFSPQNXRQJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CCCC#N)N

Origin of Product

United States

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